molecular formula C10H12BFO3 B1456160 2-(Cyclopropylmethoxy)-4-fluorophenylboronic acid CAS No. 1627839-42-2

2-(Cyclopropylmethoxy)-4-fluorophenylboronic acid

Cat. No. B1456160
CAS RN: 1627839-42-2
M. Wt: 210.01 g/mol
InChI Key: VXIFCATYYMRAES-UHFFFAOYSA-N
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Description

“2-(Cyclopropylmethoxy)-4-fluorophenylboronic acid” is a chemical compound with the molecular formula C10H13BO3 . It has a molecular weight of 192.02 . The compound is typically stored at room temperature and appears as a powder .


Synthesis Analysis

While specific synthesis methods for “2-(Cyclopropylmethoxy)-4-fluorophenylboronic acid” were not found, a related compound “2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole” was synthesized from N’-acetyl-2-(cyclopropylmethoxy)benzohydrazide using triphenylphosphine, triethylamine, carbon tetrachloride and acetonitrile at 100°C for 1 hour .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13BO3/c12-11(13)9-3-1-2-4-10(9)14-7-8-5-6-8/h1-4,8,12-13H,5-7H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point of 374.0±44.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds .

Scientific Research Applications

Pulmonary Fibrosis Research

While there is limited published research specifically on 2-(cyclopropylmethoxy)phenylboronic acid, a structurally similar compound, 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM), has been studied for its effects on pulmonary fibrosis . DGM was found to attenuate TGF-β1-induced epithelial–mesenchymal transformation (EMT) in A549 cells and bleomycin-induced pulmonary fibrosis in rats . This suggests that 2-(cyclopropylmethoxy)phenylboronic acid could potentially have similar applications in pulmonary fibrosis research.

Future Directions

While specific future directions for “2-(Cyclopropylmethoxy)-4-fluorophenylboronic acid” were not found, boronic acids are of significant interest in various fields of chemistry due to their reactivity and potential applications .

properties

IUPAC Name

[2-(cyclopropylmethoxy)-4-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BFO3/c12-8-3-4-9(11(13)14)10(5-8)15-6-7-1-2-7/h3-5,7,13-14H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXIFCATYYMRAES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)F)OCC2CC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclopropylmethoxy)-4-fluorophenylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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